molecular formula C20H18N4O2 B2961055 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1355625-67-0

1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2961055
CAS No.: 1355625-67-0
M. Wt: 346.39
InChI Key: QGUKRJDSEFQABX-UHFFFAOYSA-N
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Description

1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group, a cyano group, and a methoxyphenyl group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with benzyl halides in the presence of a base such as potassium carbonate.

    Attachment of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Methoxyphenyl group addition: This step involves the reaction of the intermediate compound with methoxyphenyl derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the cyano and methoxyphenyl groups.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide
  • 1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-triazole-4-carboxamide

Uniqueness

1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and the pyrazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-N-[cyano-(2-methoxyphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-26-19-10-6-5-9-17(19)18(11-21)23-20(25)16-12-22-24(14-16)13-15-7-3-2-4-8-15/h2-10,12,14,18H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUKRJDSEFQABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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